molecular formula C14H17F2NO4 B2529193 4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid CAS No. 2490435-80-6

4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid

Cat. No.: B2529193
CAS No.: 2490435-80-6
M. Wt: 301.29
InChI Key: JIGCXOCTSHTJRW-UHFFFAOYSA-N
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Description

4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid is a synthetic organic compound with the molecular formula C14H17F2NO4. This compound is characterized by the presence of a benzoic acid moiety substituted with a difluoroethyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the difluoroethyl intermediate: This step involves the reaction of a suitable precursor with a fluorinating agent to introduce the difluoroethyl group.

    Introduction of the tert-butyl carbamate group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

    Coupling with benzoic acid: The final step involves the coupling of the intermediate with benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid involves its interaction with specific molecular targets. The difluoroethyl group and the tert-butyl carbamate group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenol
  • 4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]aniline

Uniqueness

4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoroethyl group enhances its stability and reactivity, while the tert-butyl carbamate group provides steric hindrance and protection.

Properties

IUPAC Name

4-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-8-14(15,16)10-6-4-9(5-7-10)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGCXOCTSHTJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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